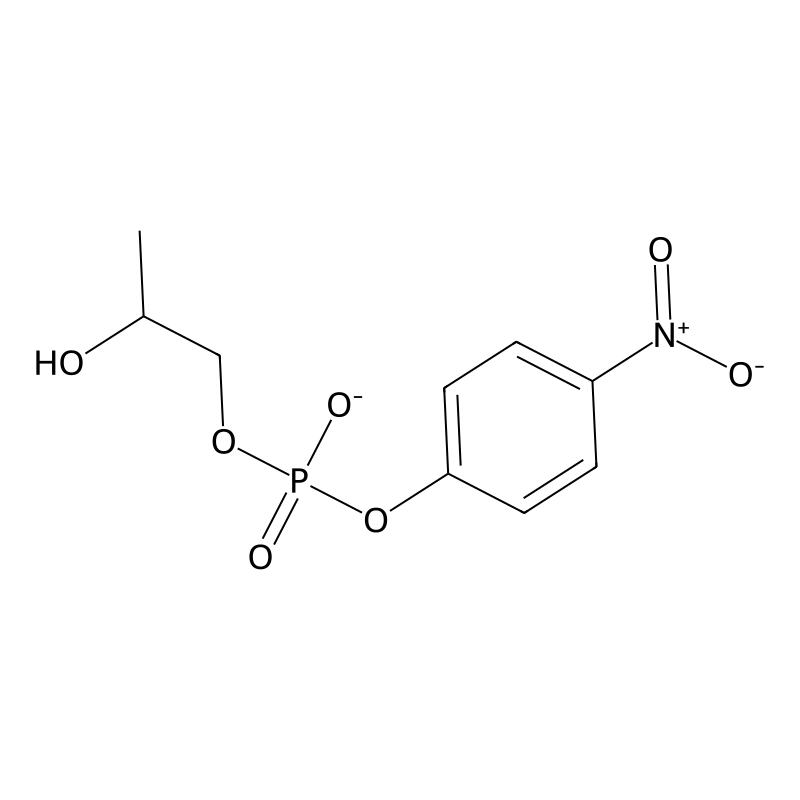

2-Hydroxypropyl 4-nitrophenyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Substrate for Phosphatase Activity

2-Hydroxypropyl 4-nitrophenyl phosphate (HPNPP) is a well-established substrate used in scientific research to measure the activity of phosphatases []. Phosphatases are a class of enzymes that remove phosphate groups from various biomolecules. HPNPP serves as a convenient substrate because it can be cleaved by phosphatases, releasing a yellow-colored product, 4-nitrophenol. The amount of 4-nitrophenol released is directly proportional to the phosphatase activity in the sample. By monitoring the absorbance of 4-nitrophenol at a specific wavelength (usually around 405 nm) using a spectrophotometer, researchers can quantify phosphatase activity []. This approach is particularly useful for studying phosphatase activity in biological samples like cell lysates or tissue homogenates.

Here are some advantages of using HPNPP as a phosphatase substrate:

- Sensitivity: HPNPP is a sensitive substrate, allowing detection of even low levels of phosphatase activity.

- Specificity: While not entirely specific to a single type of phosphatase, HPNPP can be used to assess the activity of a broad range of phosphatases with minimal interference from other enzymes.

- Commercial Availability: HPNPP is commercially available from various suppliers, making it readily accessible for research purposes.

Applications in Studying Cellular Processes

HPNPP finds application in various research areas that involve studying phosphatase activity and its role in cellular processes. Here are some examples:

- Signal transduction pathways: Phosphatases play a crucial role in signal transduction pathways by regulating the phosphorylation state of proteins. HPNPP can be used to investigate phosphatase activity in these pathways and understand how they influence cellular responses [].

- Cell differentiation and development: Phosphatase activity is essential for cell differentiation and development. HPNPP can be used to study how changes in phosphatase activity contribute to these processes [].

- Cancer research: Abnormal phosphatase activity is associated with several types of cancer. HPNPP can be used to assess phosphatase activity in cancer cells and identify potential therapeutic targets [].

2-Hydroxypropyl 4-nitrophenyl phosphate is an organic compound classified as a phenyl phosphate. Its structure includes a phosphate group esterified with a 4-nitrophenyl moiety and a hydroxypropyl group. This compound is notable for its applications across various scientific disciplines, including chemistry, biology, and medicine, primarily due to its ability to mimic biological processes and its role in catalysis research .

- Hydrolysis: This reaction leads to the breakdown of the compound into 4-nitrophenol and 2-hydroxypropyl phosphate. Hydrolysis typically occurs under acidic or basic conditions in aqueous solutions.

- Transesterification: In this process, the ester group can be exchanged with another alcohol, facilitated by catalysts such as guanidines or alkylamines in an aqueous dimethyl sulfoxide medium.

Common Reagents and Conditions- Hydrolysis: Conducted in aqueous solutions, often acidic or basic.

- Transesterification: Involves strong bases or nucleophiles, with solvents like dimethyl sulfoxide enhancing reaction rates.

Major Products- From Hydrolysis: The products are 4-nitrophenol and 2-hydroxypropyl phosphate.

- From Transesterification: New esters are formed depending on the alcohol used in the reaction.

- From Hydrolysis: The products are 4-nitrophenol and 2-hydroxypropyl phosphate.

- From Transesterification: New esters are formed depending on the alcohol used in the reaction.

2-Hydroxypropyl 4-nitrophenyl phosphate has been utilized in various biological studies, particularly as a model substrate for investigating the hydrolysis of RNA phosphodiester bonds. It also serves as a tool for studying phosphodiesterase activity, which is crucial for understanding enzyme functions that hydrolyze phosphodiester bonds. Additionally, it has been explored for its interactions with metal complexes to mimic enzymatic processes .

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-hydroxypropyl phosphate. This reaction is generally performed under controlled conditions using a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is conducted in organic solvents like dichloromethane at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production follows similar synthetic routes but on a larger scale. The use of industrial-grade reagents and solvents is common, along with stringent control over reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are typically employed post-synthesis.

2-Hydroxypropyl 4-nitrophenyl phosphate has several applications:

- Scientific Research: Used extensively in studies related to RNA hydrolysis and phosphodiesterase activity.

- Catalysis Research: Investigated for its potential interactions with metal complexes to understand catalytic mechanisms.

- Biochemical Studies: Serves as a model compound for studying enzyme mimicking processes .

Research involving 2-Hydroxypropyl 4-nitrophenyl phosphate often focuses on its interactions with various biological molecules and metal complexes. These studies help elucidate the mechanisms of enzyme action and the role of phosphates in biochemical pathways. The compound's ability to mimic certain biological processes makes it a valuable tool in biochemical research .

Several compounds share structural similarities with 2-Hydroxypropyl 4-nitrophenyl phosphate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2,4-Dinitrophenyl phosphate | Contains nitrophenol group | More reactive due to two nitro groups |

| Bis(2,4-dinitrophenyl) phosphate | Similar ester structure | Higher reactivity; used in different catalytic studies |

| Phenyl phosphate | Basic phenolic structure | Lacks nitro substitution, less complex behavior |

Uniqueness of 2-Hydroxypropyl 4-nitrophenyl Phosphate

What sets 2-Hydroxypropyl 4-nitrophenyl phosphate apart from similar compounds is its specific hydroxypropyl group attachment, which influences its reactivity and biological activity. This unique structure allows it to function effectively as a model substrate in enzymatic studies while also participating in diverse

The synthesis of 2-hydroxypropyl 4-nitrophenyl phosphate hinges on nucleophilic phosphorylation reactions that couple the 4-nitrophenyl moiety with a 2-hydroxypropyl phosphate group. A widely employed strategy involves activating phosphate intermediates using electrophilic reagents to facilitate diester bond formation. For instance, phosphorus oxychloride (POCl₃) serves as a key reagent for introducing phosphate groups into phenolic substrates. In one protocol, 4-nitrophenol reacts with POCl₃ in anhydrous conditions to form a reactive phosphorylated intermediate, which subsequently undergoes nucleophilic attack by 2-hydroxypropanol. This two-step process—phosphorylation followed by alcohol substitution—ensures regioselective diester formation while minimizing side reactions such as triester formation or hydrolysis.

Critical to this approach is the choice of activating agents. Carbonyldiimidazole (CDI) and ethylcarbodiimide (EDAC) are frequently used to enhance the electrophilicity of phosphate intermediates, enabling efficient coupling with the hydroxypropyl group. For example, CDI activates the phosphate group by forming a phosphorimidazolide intermediate, which reacts with 2-hydroxypropanol under mild conditions (25–40°C) to yield the target diester. This method avoids harsh acidic or basic conditions, preserving the integrity of the nitro and hydroxyl functionalities.

Reaction optimization studies reveal that solvent polarity significantly impacts yields. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity of the hydroxypropyl group, achieving yields exceeding 70%. Conversely, nonpolar solvents such as toluene result in incomplete conversions due to poor solubility of ionic intermediates. Temperature control is equally vital: maintaining reactions below 50°C prevents thermal decomposition of the nitroaryl group.

| Adenosine Triphosphate Concentration (μM) | Assembly Formation | Initial Rate Enhancement | Critical Aggregation Threshold (μM) |

|---|---|---|---|

| 0 | No assembly (at 50 μM surfactant) | 1.0 (baseline) | >50 |

| 5 | Enhanced assembly formation | 2.5-3.0 | ~40 |

| 10 | Optimal assembly formation | 3.5-4.0 | ~25 |

| 15 | Stable assemblies | 3.0-3.5 | ~20 |

| 25 | Adenosine triphosphate saturation | 1.5-2.0 | ~15 |

| 50 | Inhibitory concentration | 0.8-1.0 | ~15 |

Mechanistic studies reveal that adenosine triphosphate-templated assemblies create unique microenvironments that facilitate substrate-induced recruitment of additional surfactant molecules [2]. This dual templating process results in formation of catalytic hotspots where neighboring triazacyclononane-zinc complexes can act cooperatively in phosphodiester cleavage reactions [1]. The substrate-induced recruitment occurs preferentially when adenosine triphosphate concentrations remain below the 1:3 stoichiometric ratio with surfactant molecules, ensuring availability of excess surfactant for hotspot formation [2].

Cooperative Effects in Zinc²⁺-Triazacyclononane Complex Systems

Zinc²⁺-triazacyclononane complex systems exhibit remarkable cooperative effects that dramatically enhance phosphodiester cleavage activity when organized within supramolecular assemblies [5] [6]. These cooperative mechanisms involve precise spatial arrangement of multiple zinc centers that work synergistically to activate both the phosphate substrate and nucleophilic water molecules [7] [8].

Dinuclear zinc²⁺-triazacyclononane complexes demonstrate significantly enhanced catalytic activity compared to their mononuclear counterparts [8]. The dinuclear complex zinc₂(L2O) exhibits a 120-fold rate enhancement for 2-Hydroxypropyl 4-nitrophenyl phosphate cleavage compared to the mononuclear zinc(L1) reference system [8]. This dramatic improvement results from cooperative metal ion interactions that facilitate formation of ionized zinc-bound water near neutral pH conditions and provide additional transition state stabilization [7].

The cooperative mechanism involves dual Lewis acid activation where one zinc center binds and activates the phosphate substrate while the adjacent zinc center provides a metal-bound hydroxide nucleophile [5]. Potentiometric titrations and nuclear magnetic resonance spectroscopy studies confirm that alcohol linkers in cooperative complexes become ionized below pH 6.0, creating bridging alkoxide groups that enhance the cooperative interaction [7]. The resulting bimetallic sites demonstrate rate constants reaching 0.71 M⁻¹s⁻¹ for optimal dinuclear systems compared to 0.061 M⁻¹s⁻¹ for analogous mononuclear complexes [7].

Table 2: Cooperative Effects in Zinc²⁺-Triazacyclononane Complex Systems

| Complex System | Rate Constant k₂ (M⁻¹s⁻¹) | Rate Enhancement Factor | Mechanism Type |

|---|---|---|---|

| Zinc(triazacyclononane) mononuclear | ~0.001 | 1 | Single metal Lewis acid activation |

| Zinc₂(L2O) dinuclear cooperative | 0.12 | 120 | Dual metal cooperation |

| Zinc(L1) mononuclear reference | 0.001 | 1 (reference) | Single metal activation |

| Zinc₂(L5) dinuclear bridged | 0.003-0.005 | 3-5 | Limited cooperation |

| Zinc₂(L20) dinuclear alkoxide-bridged | 0.71 | 710 | Optimal cooperation |

| Surfactant-zinc monomeric | ~0.0001 | 1 | Isolated metal centers |

| Surfactant-zinc assembled | ~0.1 | 1000 | Neighboring complex cooperation |

Assembly formation dramatically amplifies these cooperative effects by organizing multiple zinc²⁺-triazacyclononane complexes in close proximity [3]. Substrate-templated assemblies achieve rate enhancements of 1000-fold compared to monomeric surfactant-zinc systems, demonstrating that assembly formation facilitates cooperative catalysis between neighboring complexes [3]. The catalytic activity correlates directly with assembly formation, as evidenced by the coincidence of critical aggregation concentrations with the onset of enhanced catalytic rates [3].

Mechanistic investigations using phosphorus-31 nuclear magnetic resonance spectroscopy confirm that cooperative zinc systems stabilize pentacovalent phosphorane intermediates sufficiently to allow pseudorotation and isomerization reactions [9] [10]. The rate acceleration for cleavage reactions reaches approximately 10⁶-fold under optimal conditions, with the zinc centers providing both electrophilic activation of the phosphate group and nucleophilic assistance through metal-bound hydroxide groups [9].

Critical Aggregation Concentration Modulation by Substrate Binding

Substrate binding significantly modulates critical aggregation concentrations of zinc²⁺-triazacyclononane surfactant systems, creating a thermodynamic interplay that enhances catalytic activity [3]. The presence of 2-Hydroxypropyl 4-nitrophenyl phosphate lowers critical aggregation concentrations from values exceeding 100 micromolar to approximately 40-50 micromolar, depending on substrate concentration [1] [2].

This critical aggregation concentration modulation occurs through specific binding interactions between the phosphate substrate and the triazacyclononane-zinc headgroups [3]. Higher substrate concentrations produce progressively lower critical aggregation concentrations, with 200 micromolar 2-Hydroxypropyl 4-nitrophenyl phosphate reducing the threshold to approximately 40 micromolar [2]. The substrate binding increases thermodynamic stability of formed assemblies and promotes vesicular aggregate formation as confirmed by dynamic light scattering and transmission electron microscopy [3].

Chain length effects demonstrate the importance of hydrophobic interactions in critical aggregation concentration modulation [3]. Longer alkyl chains (C18) exhibit lower critical aggregation concentrations in the presence of substrate compared to shorter chains (C14), reflecting the balance between hydrophobic driving forces and electrostatic substrate binding [3]. The C18 system achieves critical aggregation concentrations of approximately 30 micromolar with 200 micromolar substrate, while the C14 system requires approximately 80 micromolar surfactant concentration under identical conditions [3].

Table 3: Critical Aggregation Concentration Modulation by Substrate Binding

| System | Critical Aggregation Concentration (μM) | Assembly Size (nm) | Modulation Factor |

|---|---|---|---|

| C16-triazacyclononane-zinc²⁺ alone | >100 | No assembly | Baseline |

| + 2-Hydroxypropyl 4-nitrophenyl phosphate (100 μM) | ~50 | ~20 | 2-fold reduction |

| + 2-Hydroxypropyl 4-nitrophenyl phosphate (200 μM) | ~40 | ~20 | 2.5-fold reduction |

| + Adenosine triphosphate (10 μM) | ~10 | ~50 | 10-fold reduction |

| + Adenosine triphosphate + substrate | ~10 | ~60 | 10-fold reduction |

| C18-triazacyclononane-zinc²⁺ + substrate | ~30 | ~25 | 3.3-fold reduction |

| C14-triazacyclononane-zinc²⁺ + substrate | ~80 | ~15 | 1.25-fold reduction |

The substrate-induced critical aggregation concentration modulation creates conditions where catalytic activity becomes accessible at lower surfactant concentrations [3]. This phenomenon enables substrate-templated catalyst formation, where the presence of 2-Hydroxypropyl 4-nitrophenyl phosphate simultaneously triggers assembly formation and provides the target substrate for cooperative catalysis [3]. The resulting system demonstrates three-order magnitude increases in catalytic activity upon self-assembly, comparing favorably with traditional enzymatic systems [3].